2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Coupling: The final step involves coupling the pyrazole derivative with the aminated aromatic compound under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating these targets, the compound can affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)amino]-1-(3,5-diphenylpyrazol-1-yl)ethanone shares structural similarities with other pyrazole derivatives and aromatic amines.
- Examples include 3-chloro-2-methylaniline and 3,5-diphenylpyrazole.
Uniqueness
- The combination of the chloro-substituted aromatic amine and the diphenylpyrazole moiety gives this compound unique properties, such as enhanced binding affinity to certain biological targets and distinct electronic characteristics.
Properties
Molecular Formula |
C24H20ClN3O |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)-1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C24H20ClN3O/c1-17-20(25)13-8-14-21(17)26-16-24(29)28-23(19-11-6-3-7-12-19)15-22(27-28)18-9-4-2-5-10-18/h2-15,26H,16H2,1H3 |
InChI Key |
LZSKMSXPJYFGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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